Mipla

Serotonin 5-HT2A receptor Lysergamide pharmacology Receptor binding

Mipla (N‑methyl‑N‑isopropyllysergamide) is a lysergamide psychedelic and a structural isomer of LSD. Despite being a simple isomer, it displays a distinct 5‑HT₂A binding profile, a 2‑ to 3‑fold higher in vivo ED₅₀, and a unique LC‑MS retention time that prevents misidentification with LSD. These quantitative differences make Mipla an essential tool for 5‑HT₂A conformational studies, forensic isomer resolution, and SAR analysis of the N‑isopropyl lysergamide series. Researchers gain a defined potency window that reduces ceiling effects and enables precise partial‑agonism quantification.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
CAS No. 100768-08-9
Cat. No. B3025821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMipla
CAS100768-08-9
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
InChIInChI=1S/C20H25N3O/c1-12(2)23(4)20(24)14-8-16-15-6-5-7-17-19(15)13(10-21-17)9-18(16)22(3)11-14/h5-8,10,12,14,18,21H,9,11H2,1-4H3/t14-,18-/m1/s1
InChIKeyROICYBLUWUMJFF-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mipla (CAS 100768-08-9): A Structural Isomer of LSD with Documented Differential Binding and Potency for Specialized Serotonergic Research


Mipla (N‑methyl‑N‑isopropyllysergamide) is a lysergamide psychedelic and a structural isomer of lysergic acid diethylamide (LSD), differing only by a methylene shuffle on the amide nitrogen [1]. First synthesized by Albert Hofmann at Sandoz and later characterized in detail by Nichols and colleagues [1], Mipla is regulated as a Schedule I compound in the United States . It serves primarily as a research tool to probe the 5‑HT₂A receptor binding determinants of LSD‑like hallucinogens [1].

Why Generic Substitution of Mipla with Other Lysergamides Fails: Quantitative Evidence for Non-Equivalent Pharmacological and Analytical Profiles


The ergoline scaffold tolerates only minor N‑alkyl modifications before profound changes in receptor affinity, intrinsic efficacy, and analytical behavior occur [1]. Mipla exemplifies this sensitivity: despite being a simple structural isomer of LSD, it displays a distinct 5‑HT₂A binding signature, a 2‑ to 3‑fold higher in vivo ED₅₀, and a unique LC‑MS retention time that differentiates it from LSD and its 1‑acyl prodrugs [1][2][3]. These quantitative differences preclude interchangeable use in receptor pharmacology studies, forensic method development, or any application requiring precise knowledge of the active species.

Mipla (CAS 100768-08-9) Quantitative Evidence Guide: Head-to-Head Comparisons with LSD, DIPLA, 1‑Acyl Prodrugs, and Iso-Mipla


Mipla Exhibits 4‑ to 5‑Fold Lower 5‑HT₂A Receptor Binding Affinity Compared to LSD in [³H]Ketanserin Displacement Assays

In a direct head-to-head comparison, Mipla displaced [³H]ketanserin from 5‑HT₂ binding sites with an affinity 4‑ to 5‑fold lower than that of LSD [1]. This contrasts with its performance against [¹²⁵I]DOI (5‑HT₂ agonist label) and [³H]8‑OH‑DPAT (5‑HT₁A agonist label), where its Kᵢ values were similar to those of LSD [1].

Serotonin 5-HT2A receptor Lysergamide pharmacology Receptor binding

Mipla Shows 2‑ to 3‑Fold Higher ED₅₀ than LSD in a Standard Drug Discrimination Paradigm

In rats trained to discriminate 0.08 mg/kg LSD tartrate from saline, Mipla fully substituted for the LSD cue, but required a dose 2‑ to 3‑fold higher (ED₅₀) than LSD to achieve full substitution [1]. In contrast, the diisopropyl analog DIPLA required an 8‑fold higher dose, illustrating that Mipla retains significant in vivo LSD‑like activity despite the alkyl shuffle.

Drug discrimination In vivo pharmacology LSD analogs

Mipla Demonstrates a Distinct LC‑MS Retention Time from LSD and Iso‑Mipla, Enabling Unambiguous Forensic and Analytical Identification

In a direct analytical comparison, Mipla, LSD, and the synthetic by‑product iso‑Mipla exhibited clearly different retention times under identical LC‑MS conditions [1]. This chromatographic differentiation is critical because these three compounds are structural isomers that cannot be distinguished by molecular mass alone.

Forensic toxicology LC-MS Designer drug analysis

Unlike 1‑Acyl LSD Prodrugs, Mipla Retains High Affinity for 5‑HT₂A Receptors Without Requiring Metabolic Deacylation

1‑Acyl‑substituted LSD derivatives (e.g., 1P‑LSD, ALD‑52) exhibit a 10‑ to 100‑fold reduction in 5‑HT₂A receptor affinity relative to LSD, and act primarily as prodrugs that are deacylated to LSD in vivo [1]. Mipla, in contrast, is not a prodrug; it directly binds the 5‑HT₂A receptor with an affinity that, while 4‑ to 5‑fold lower than LSD for [³H]ketanserin sites, remains substantially higher than that of the 1‑acyl series [2].

Prodrug 5-HT2A receptor Lysergamide

Mipla Exists as Tertiary Amide Rotamers, Offering a Unique Conformational Profile Distinct from the Secondary Amide of LSD

NMR analysis of synthesized Mipla revealed the presence of rotamers arising from restricted rotation around the tertiary amide bond (N‑methyl‑N‑isopropyl) [1]. This rotameric behavior is absent in LSD, which possesses a simpler diethylamide secondary amide. The conformational equilibrium of Mipla may influence its receptor recognition and physicochemical properties.

NMR spectroscopy Rotamer Conformational analysis

Mipla (CAS 100768-08-9): Optimal Research and Forensic Application Scenarios Based on Quantitative Differentiation


Probing 5‑HT₂A Receptor Agonist vs. Antagonist Binding Conformations

Mipla's divergent affinity for [³H]ketanserin‑ vs. [¹²⁵I]DOI‑defined 5‑HT₂ sites makes it a uniquely informative tool for molecular pharmacology studies aiming to dissect the conformational states of the 5‑HT₂A receptor [1]. Researchers can use Mipla alongside LSD to understand how subtle N‑alkyl changes modulate G‑protein vs. β‑arrestin signaling preferences.

Forensic Reference Standard for Chromatographic Differentiation of LSD Isomers

Forensic laboratories require certified reference materials to accurately identify seized substances. Mipla's distinct LC‑MS retention time relative to LSD and iso‑Mipla [1] makes it an essential calibrant for methods designed to resolve structural isomers of LSD, preventing misidentification in legal cases.

In Vivo Dose‑Response Studies of Lysergamide Psychedelics

For in vivo behavioral pharmacology (e.g., drug discrimination, head‑twitch response), Mipla offers a defined potency window (ED₅₀ 2‑3× LSD) [1]. This allows researchers to study the full dose‑response curve without the steep potency gradient of LSD, reducing the risk of ceiling effects and enabling more precise quantification of partial agonism or antagonist activity.

Structure‑Activity Relationship (SAR) Studies of N‑Alkyl Lysergamides

As part of the classic N‑isopropyl series (IPLA, MiPLA, EIPLA, DIPLA) characterized by Nichols et al. [1], Mipla provides a critical data point for SAR analysis. Its binding and in vivo data define the tolerance limits for N‑alkyl bulk before LSD‑like activity collapses, informing medicinal chemistry efforts targeting the 5‑HT₂A receptor.

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